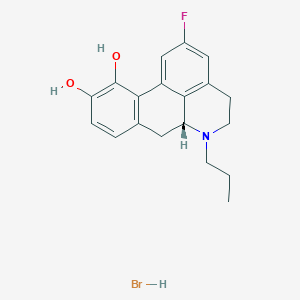

2-Fluoro-N-n-propylnorapomorphine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

130434-40-1 |

|---|---|

Molecular Formula |

C19H21BrFNO2 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

(6aR)-2-fluoro-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |

InChI |

InChI=1S/C19H20FNO2.BrH/c1-2-6-21-7-5-12-8-13(20)10-14-17(12)15(21)9-11-3-4-16(22)19(23)18(11)14;/h3-4,8,10,15,22-23H,2,5-7,9H2,1H3;1H/t15-;/m1./s1 |

InChI Key |

PDRIECZBALEYAH-XFULWGLBSA-N |

SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)F)C(=C(C=C4)O)O.Br |

Other CAS No. |

130434-40-1 |

Synonyms |

(-)-2-fluoro-NPA 2-F-NPA 2-fluoro-N-n-propylnorapomorphine |

Origin of Product |

United States |

Synthetic Methodologies and Radiosynthesis of 2 Fluoro N N Propylnorapomorphine

Chemical Synthesis Pathways for 2-Fluoro-N-n-propylnorapomorphine

The chemical synthesis of this compound is a multi-step process that requires careful control of reagents and conditions to achieve the desired product with high purity and stereoselectivity.

The primary route for synthesizing aporphine (B1220529) alkaloids, including this compound, begins with naturally occurring opium alkaloids, most notably thebaine. The synthesis of a closely related analog, 2-fluoro-11-hydroxy-N-propylnorapomorphine, has been achieved from thebaine in a 13-step sequence. nih.gov This complex pathway highlights the challenges in modifying the core aporphine structure. Another related compound, (-)-2,10,11-Trihydroxy-N-n-propylnorapomorphine (TNPA), is also synthesized from thebaine, proceeding through key intermediates such as northebaine and normorphothebaine before N-alkylation and final O-demethylation. nih.gov These established pathways for similar aporphines provide the foundational chemistry for the synthesis of this compound.

The transformation of thebaine into the target molecule involves several critical reactions and the formation of key intermediates. An essential step is the acid-catalyzed rearrangement of morphine-like structures into the aporphine scaffold. google.com For instance, the synthesis of apomorphine (B128758) and apocodeine from morphine and codeine, respectively, is achieved through an acid-catalyzed rearrangement, a reaction that is fundamental to forming the core structure of this compound. google.com

The introduction of the fluorine atom is a pivotal step. While specific details on the formation of 6-fluoro-6-demethoxythebaine as a direct precursor are not extensively documented in the provided context, the synthesis of fluorinated aporphines often involves nucleophilic substitution of a suitable leaving group with a fluoride (B91410) source. nih.gov The synthesis of 2-fluoro-11-hydroxy-N-propylnorapomorphine involves an S(N)2 substitution of a tosylate group by fluoride, followed by a methanesulfonic acid (CH₃SO₂OH)-promoted rearrangement of the resulting morphinandiene intermediate to yield the aporphine core. nih.gov

Radiosynthesis of Fluorine-18 (B77423) Labeled this compound Analogues for Positron Emission Tomography (PET)

The development of 18F-labeled analogs of this compound is essential for in vivo imaging of dopamine (B1211576) D2/D3 receptors using PET. The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient radiolabeling methods. mdpi.com

A key radiolabeled analog is [18F]MCL-524, which is (R)-(-)-2-[18F]fluoroethoxy-N-n-propylnorapomorphine. nih.gov Its radiosynthesis typically involves a late-stage nucleophilic substitution reaction. The original method utilized a tosylated precursor, where the tosyl group is displaced by [18F]fluoride, followed by acid-mediated deprotection. researchgate.net

An improved, non-anhydrous, minimally basic (NAMB) method has been developed to enhance the efficiency and applicability of the synthesis. mdpi.com This approach uses an Indium(III) triflate (In(OTf)₃)-mediated deprotection step, which simplifies purification by high-performance liquid chromatography (HPLC) and avoids the need for solid-phase extraction (SPE). mdpi.com This optimized method provides [18F]MCL-524 in a decay-corrected radiochemical yield (RCY) of 5–9% with a radiochemical purity greater than 98%. mdpi.com

| Radiosynthesis Parameter | Value |

| Radiotracer | [18F]MCL-524 |

| Method | NAMB with In(OTf)₃ deprotection |

| Radiochemical Yield (RCY) | 5-9% (decay-corrected) |

| Radiochemical Purity | >98% |

| Synthesis Time | 146–199 minutes |

| Mean Specific Activity | 226 GBq/μmol |

Table based on data from MedChemComm, 2021. mdpi.com

The position of the fluorine atom significantly influences the molecule's pharmacological properties. Introducing a fluorine atom at the 2-position of the N-n-propylnorapomorphine (NPA) structure dramatically enhances its affinity and selectivity for the dopamine D2 receptor. nih.gov (R)-(-)-2-fluoro-N-n-propylnorapomorphine (2-F-NPA) exhibits an extraordinarily high D2 affinity (Ki = 12 pM) and a D2 versus D1 selectivity ratio of 57,500, far surpassing other derivatives. nih.govcapes.gov.br This high affinity for the D2 high-affinity state (D2high) makes it a promising candidate for imaging studies. mdpi.com

Alternatively, the 18F label can be introduced onto the N-alkyl chain. However, this strategy can yield radioligands with less favorable properties. For example, the aminotetralin analog (R,S)-2-(N-propyl-N-5′-18F-fluoropentyl)amino-5-hydroxytetralin showed relatively low striatal-to-cerebellum binding ratios of 2.0 in monkeys, suggesting lower signal-to-noise in PET imaging compared to aromatically labeled compounds. nih.govsnmjournals.orgnih.gov In contrast, [18F]MCL-524, with the label on a fluoroethoxy group at the 2-position, demonstrated a higher mean striatal non-displaceable binding potential (BPND) of 2.0 compared to 1.4 for [11C]MNPA, indicating excellent properties for in vivo receptor quantification. researchgate.netresearchgate.net This suggests that labeling at or near the 2-position is a more effective strategy for developing high-affinity D2 receptor PET radioligands.

| Compound | Label Position | Receptor Affinity/Binding Potential |

| (R)-(-)-2-Fluoro-N-n-propylnorapomorphine | 2-position (non-radioactive) | Ki = 12 pM (D2 receptor) |

| [18F]MCL-524 | 2-position (fluoroethoxy) | Mean striatal BPND = 2.0 |

| (R,S)-2-(N-propyl-N-5′-18F-fluoropentyl)amino-5-hydroxytetralin | N-Alkyl Chain | Striatal-to-cerebellum ratio = 2.0 |

Table compiled from data in Neuropharmacology, 1991 and Journal of Nuclear Medicine, 2014. nih.govresearchgate.net

Radiosynthesis of Carbon-11 (B1219553) Labeled Apomorphine Analogs as Reference Compounds (e.g., [11C]2-Methoxy-N-n-propylnorapomorphine ([11C]MNPA))

The development of positron emission tomography (PET) radioligands for the dopamine system has led to the synthesis of various carbon-11 labeled apomorphine analogs. These compounds serve as crucial reference points and tools for in vivo imaging studies of dopamine receptors. mdpi.com The radiosynthesis of these analogs, particularly agonists like [11C]2-Methoxy-N-n-propylnorapomorphine ([11C]MNPA), provides valuable insights into the structure-activity relationships and the potential for imaging the high-affinity state of the dopamine D2 receptor. nih.govcapes.gov.br

The most common method for synthesizing [11C]MNPA involves the direct O-methylation of its corresponding precursor. nih.govcapes.gov.br In this process, (R)-2-hydroxy-N-n-propylnorapomorphine serves as the precursor, which is reacted with [11C]methyl iodide ([11C]CH3I) to introduce the carbon-11 label at the 2-position of the apomorphine core. nih.govcapes.gov.br An alternative precursor, (R)-(−)-2-hydroxy-10,11-acetonide-N-n-propylnorapomorphine, has also been utilized for the synthesis of [11C]MNPA, followed by hydrolysis to yield the final product. researchgate.net The labeling position at the 2-methoxy group is typically confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) by comparing the product with established standards. researchgate.net

Beyond [11C]MNPA, other carbon-11 labeled apomorphine analogs have been synthesized to explore different properties, such as D2/D3 receptor selectivity. nih.gov For instance, (R)-(-)-2-chloro-N-[1-11C-propyl]n-propylnorapomorphine (2-Cl-[(11C]-(-)-NPA) and its non-chlorinated counterpart [(11C]-(−)-NPA have been produced. Their synthesis follows a different strategy, employing a two-step N-acylation-reduction process that uses [11C]-propionyl chloride as the labeling agent. nih.gov This approach results in the carbon-11 label being incorporated into the N-propyl group rather than the apomorphine ring structure. nih.gov

The general approach for carbon-11 labeling often involves the methylation of a suitable desmethyl precursor using a radiolabeling agent like [11C]methyl iodide or [11C]methyl triflate, which has been shown to be a highly reactive and efficient methylating agent. researchgate.netnih.gov The reaction conditions, such as the choice of solvent (e.g., dimethylformamide - DMF) and base (e.g., sodium hydride - NaH or potassium hydroxide (B78521) - KOH), are optimized to achieve high radiochemical yields and specific activity in a short synthesis time, which is critical due to the short half-life of carbon-11 (approximately 20.4 minutes). nih.govnih.gov Purification of the final radiolabeled product is typically accomplished using semi-preparative high-performance liquid chromatography (HPLC). researchgate.netnih.govnih.gov

The following table summarizes key data from the radiosynthesis of various carbon-11 labeled compounds, illustrating the common precursors, reagents, and outcomes.

| Radioligand | Precursor | Labeling Agent | Radiochemical Yield (Decay Corrected) | Specific Activity (at EOS/EOB) | Total Synthesis Time | Reference |

|---|---|---|---|---|---|---|

| [11C]MNPA | (R)-2-hydroxy-NPA | [11C]Methyl Iodide | Not Specified | Not Specified | Not Specified | nih.govcapes.gov.br |

| 2-Cl-[(11C]-(-)-NPA | (R)-(-)-2-chloro-norapomorphine | [11C]-Propionyl Chloride | High | High | Not Specified | nih.gov |

| [(11C]-(-)-NPA | (R)-(-)-norapomorphine | [11C]-Propionyl Chloride | High | High | Not Specified | nih.gov |

| ([11C]carbonyl)raclopride | 4,6-dichloro-2-iodo-3-methoxyphenol | [11C]Carbon Monoxide | 50 ± 5% | 34 ± 1 GBq/μmol | ~50 min | nih.gov |

| [11C]Raclopride | Desmethyl-raclopride | [11C]Methyl Triflate | 20–34% | 0.8–1.5 Ci/μmol (30-56 GBq/μmol) | Not Specified | researchgate.net |

| [11C]Raclopride | Desmethyl-raclopride | [11C]Methyl Iodide | 11-14% | 48 TBq/mmol (48,000 GBq/μmol) | ~25 min | nih.gov |

| [11C]Dopamine | Protected Benzaldehydes | [11C]Nitromethane | 8-20% | 15-37 GBq/μmol | 45-50 min | nih.gov |

Molecular Pharmacology: Dopamine Receptor Interactions of 2 Fluoro N N Propylnorapomorphine

In Vitro Receptor Binding Affinity and Potency

Binding to Dopamine (B1211576) D2 Receptors (e.g., D2L, D2S Subtypes)

2-Fluoro-N-n-propylnorapomorphine (F-NPA) demonstrates a remarkably high affinity for dopamine D2 receptors. Studies have shown that the introduction of a fluorine atom at the 2-position of the N-n-propylnorapomorphine (NPA) structure significantly enhances its binding affinity for D2 receptors. nih.gov In competitive binding assays using rat brain corpus striatum tissue, F-NPA exhibited an exceptionally low inhibition constant (Ki) of 12 pM for D2 receptors. nih.gov This indicates a very strong binding interaction with the receptor.

While specific binding data for the D2L and D2S subtypes for F-NPA is not extensively detailed in the provided results, research on various dopamine agonists and antagonists has shown that these splice variants of the D2 receptor generally exhibit similar binding profiles for many ligands. nih.gov For instance, a study comparing a range of dopamine agonists found that their IC50 values were nearly identical for the cloned human D2S and D2L receptors. nih.gov However, the affinity of these agonists for rat brain D2 receptors was observed to be 2- to 5-fold higher than for the cloned human receptors, a phenomenon attributed to potentially less efficient receptor-G-protein coupling in the cell lines used for expressing the human receptors. nih.gov

The high potency of F-NPA at the D2 receptor is a defining characteristic of this compound, distinguishing it from other dopamine agonists. nih.gov

Binding to Dopamine D1 Receptors

In contrast to its high affinity for D2 receptors, this compound displays a significantly lower affinity for dopamine D1 receptors. The introduction of various substituents at the 2-position of the NPA molecule, including fluorine, was found to similarly decrease the affinity for D1 receptors. nih.gov This suggests that modifications at this position are generally not favorable for D1 receptor binding. The reduced affinity for D1 receptors is a key factor in the compound's selectivity profile. nih.govnih.gov

Binding to Dopamine D3 Receptors and D3 Preference

While the provided search results focus heavily on the D1 and D2 receptor interactions of this compound, it is important to consider its interaction with the D3 receptor, another member of the D2-like receptor family. nih.govnih.gov Generally, agonists that bind with high affinity to D2 receptors also exhibit affinity for D3 receptors. nih.gov The D3 receptor has a more limited distribution in the brain compared to the D2 receptor. nih.gov For a comprehensive understanding, further investigation into the specific binding affinity of F-NPA at D3 receptors would be necessary to determine its D3 preference relative to D2 receptors.

Receptor Selectivity Profile of this compound

D2 vs. D1 Selectivity Ratios (e.g., Selectivity Index)

A standout feature of this compound is its exceptional selectivity for the D2 receptor over the D1 receptor. nih.govnih.gov This high degree of selectivity is a direct consequence of its potent binding to D2 receptors coupled with its weak affinity for D1 receptors.

Selectivity against Other Neurotransmitter Receptors (e.g., Alpha-Adrenoceptors, Serotonin (B10506) 5-HT1AR)

Detailed experimental data on the binding affinity and selectivity of this compound for alpha-adrenoceptors and serotonin 5-HT1A receptors are not extensively available in the public scientific literature. While comprehensive screening against a wide panel of neuroreceptors is a standard practice in modern drug development, the primary focus of published research on this compound has been its dopaminergic activity.

For context, the parent compound, apomorphine (B128758), is known to interact with serotonergic and adrenergic receptors, albeit with lower affinity than for dopamine receptors. For instance, apomorphine itself acts as an antagonist at 5-HT2 and α-adrenergic receptors. However, it is crucial to note that the introduction of a fluorine atom and an n-propyl group, as in this compound, can significantly alter the binding profile. Without specific binding assay data (Ki values) for this particular analog at alpha-adrenoceptors and 5-HT1A receptors, any discussion on its selectivity remains speculative.

Agonist Efficacy and Functional Activity at Dopamine Receptors

The functional activity of a ligand, which describes its ability to elicit a biological response upon binding to a receptor, is a critical aspect of its pharmacological profile. For G-protein coupled receptors (GPCRs) like the dopamine receptors, this activity is often assessed through various in vitro functional assays.

While this compound has been identified as a highly potent D2-selective dopamine agonist, specific quantitative data from in vitro functional assays such as adenylate cyclase inhibition, direct G-protein coupling assays (e.g., [³⁵S]GTPγS binding), or β-arrestin recruitment assays are not detailed in the readily available scientific literature. nih.gov

Dopamine D2 receptors are canonically coupled to the Gi/o family of G-proteins. acs.org Activation of these receptors by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). acs.org It is therefore expected that this compound, as a potent D2 agonist, would demonstrate robust inhibition of adenylyl cyclase in a concentration-dependent manner in cells expressing D2 receptors.

Furthermore, agonist binding to a GPCR promotes the recruitment of β-arrestins, which are proteins involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. Modern drug discovery often involves profiling ligands for their potential bias towards either G-protein signaling or β-arrestin recruitment. However, such studies for this compound have not been reported.

A study on the related compound, (R)-2-methoxy-N-n-propylnorapomorphine (MNPA), demonstrated that it acts as a full agonist at the D2L dopamine receptor in cAMP accumulation assays. nih.gov Given the structural similarity, a comparable full agonist profile would be anticipated for this compound at the D2 receptor.

The binding of an agonist like this compound to the D2 receptor induces a conformational change in the receptor, which facilitates its interaction with and activation of heterotrimeric Gi/o proteins. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. The activated Gαi/o-GTP and the Gβγ dimer then dissociate and go on to modulate the activity of various downstream effectors.

The primary downstream effect of D2 receptor activation via Gi/o is the inhibition of adenylyl cyclase, leading to reduced cAMP production. This, in turn, decreases the activity of protein kinase A (PKA). PKA is a key enzyme that phosphorylates numerous cellular substrates, and its reduced activity can have widespread effects on gene transcription and cellular function.

Beyond the canonical adenylyl cyclase pathway, D2 receptor activation can also lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions generally lead to a dampening of neuronal excitability.

Moreover, D2 receptor signaling can intersect with other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. The specific mechanisms, whether G-protein-dependent or β-arrestin-mediated, through which this compound might influence these pathways have not been specifically elucidated. The concept of functional selectivity, where a ligand can preferentially activate one signaling pathway over another at the same receptor, is a key area of modern pharmacology, but data for this compound in this regard is lacking.

Preclinical in Vivo Pharmacological Evaluation in Animal Models

Pharmacodynamics of 2-Fluoro-N-n-propylnorapomorphine in Rodent Models

While direct studies investigating the specific interaction of this compound with amphetamine-induced dopamine (B1211576) release are not detailed in the available literature, the methodology for such an evaluation is well-established using potent D2 receptor agonist radioligands. High-affinity D2 receptor agonists are sensitive to changes in endogenous dopamine levels. When a psychostimulant like amphetamine is administered, it causes a surge in synaptic dopamine, which then competes with the agonist for binding to D2 receptors.

This principle has been demonstrated with close structural analogs of 2-F-NPA. For instance, studies using the radiolabeled agonist [¹¹C]MNPA ((R)-2-Methoxy-N-n-propylnorapomorphine) have shown that its binding in the striatum is significantly reduced following an amphetamine challenge. oup.com This displacement reflects the increased presence of endogenous dopamine. In non-human primates and humans, amphetamine has been shown to decrease the binding of agonist radiotracers like [¹¹C]MNPA and [¹¹C]NPA by as much as 63%, a more substantial reduction than that observed with antagonist radioligands. oup.comnih.gov This suggests that agonist ligands are particularly sensitive to measuring dopamine release. nih.gov Given the high potency and selectivity of 2-F-NPA for the D2 receptor, it is a prime candidate for use in similar competitive binding studies to quantify changes in central dopamine levels.

In vivo studies in rodent models have established that this compound is an exceptionally potent dopamine agonist. Research indicates it is approximately 10 times more potent in vivo than its parent compound, N-n-propylnorapomorphine (NPA). researchgate.net This enhanced potency is consistent with its high affinity for the D2 dopamine receptor observed in in vitro assays. The substitution of a fluorine atom at the 2-position of the aporphine (B1220529) ring structure significantly enhances its D2 receptor affinity compared to other substitutions and the unsubstituted NPA. researchgate.net

| Compound | In Vivo Potency (Relative to NPA) | D2 Receptor Affinity (Ki) | D2 vs. D1 Selectivity |

| This compound (2-F-NPA) | ~10x higher | 12 pM | 57,500 |

| N-n-propylnorapomorphine (NPA) | 1x (baseline) | ~0.3 nM (for D3) | Not specified |

| Apomorphine (B128758) | Lower than NPA | Not specified | Not specified |

This table provides a comparative overview of the potency and receptor binding characteristics of 2-F-NPA against its parent compound NPA and the archetypal dopamine agonist, apomorphine. Data is compiled from multiple sources. researchgate.net

Alpha-methyl-p-tyrosine (AMPT) is an inhibitor of the enzyme tyrosine hydroxylase, the rate-limiting step in dopamine synthesis. researchgate.net Potent dopamine agonists can counteract the depletion of dopamine caused by AMPT, a measure of their efficacy at the presynaptic D2 autoreceptor, which regulates dopamine synthesis and release.

While direct studies on 2-F-NPA's ability to inhibit AMPT-induced dopamine depletion are not available in the searched literature, data on its parent compound, N-n-propylnorapomorphine (NPA), provides strong inferential evidence. In studies with novice mice, NPA was found to be 91 times more active than apomorphine in inhibiting the AMPT-induced depletion of brain dopamine. This demonstrates a powerful effect on the mechanisms governing dopamine synthesis. Given that 2-F-NPA is approximately 10 times more potent in vivo than NPA, it is projected that 2-F-NPA would demonstrate an even greater potency in preventing dopamine depletion in this experimental paradigm.

Pharmacokinetic Profile and Metabolism in Research Animals

The study of pharmacokinetics—how a compound is absorbed, distributed, metabolized, and excreted—is critical. For centrally-acting agents like 2-F-NPA, brain uptake and metabolic stability are key parameters. Data from radiolabeled structural analogs provide significant insight into these processes.

Direct pharmacokinetic studies on 2-F-NPA are limited in the provided search results. However, extensive research on its close analog, [¹¹C]MNPA, offers valuable information on the expected brain distribution of this class of compounds.

In PET imaging studies with cynomolgus monkeys, [¹¹C]MNPA demonstrated high uptake in the dopamine-rich striatum, moderate uptake in the thalamus, and low uptake in the cerebellum, which is used as a reference region due to its low density of D2 receptors. nih.gov The striatum-to-cerebellum uptake ratio was approximately 2.23. nih.gov Notably, about 4.5% of the total injected dose reached the brain within 5 minutes, indicating good blood-brain barrier penetration. nih.gov

Studies in healthy human subjects confirmed these findings, with the highest regional radioactivity observed in the putamen, followed by the caudate and thalamus. snmjournals.org The fraction of injected radioactivity that entered the human brain was about 6.0%, with a peak time of approximately 6.7 minutes post-injection. snmjournals.org

| Species | Brain Region | Uptake Metric | Value |

| Cynomolgus Monkey | Striatum/Cerebellum | Ratio | 2.23 ± 0.21 |

| Thalamus/Cerebellum | Ratio | 1.37 ± 0.06 | |

| Whole Brain | % Injected Dose at 5 min | ~4.5% | |

| Human | Putamen | Highest Radioactivity | - |

| Caudate | Moderate Radioactivity | - | |

| Thalamus | Lower Radioactivity | - | |

| Whole Brain | % Injected Dose (peak) | 6.0% ± 1.0% |

This table summarizes the brain distribution and uptake kinetics of the analog [¹¹C]MNPA in non-human primates and humans. nih.govsnmjournals.org

The metabolic fate of a compound determines its duration of action and the potential for active metabolites. Analysis of radiolabeled analogs is the standard method for these investigations.

For [¹¹C]MNPA in non-human primates, analysis showed that the parent compound is metabolized over time. In plasma, the fraction of unchanged [¹¹C]MNPA was 50% at 4 minutes post-injection, decreasing to 20% by 45 minutes. nih.gov The resulting radiometabolites were found to be more polar (less lipophilic) than the parent compound, which would be expected to limit their ability to cross the blood-brain barrier. nih.gov However, a small fraction of brain radioactivity (around 10% at 30 minutes) was attributed to metabolites, including two less lipophilic and one more lipophilic species. nih.gov

In human studies, the metabolism of [¹¹C]MNPA appeared to be slower. At 3 minutes post-injection, ~95% of the radioactivity in plasma was from the unchanged parent compound, which decreased to ~25% by 90 minutes. snmjournals.org No lipophilic-labeled metabolites were detected in human plasma. snmjournals.org

| Species | Time Post-Injection | Percent of Unchanged Parent Compound in Plasma |

| Cynomolgus Monkey | 4 minutes | 50% |

| 45 minutes | 20% | |

| Human | 3 minutes | 95.1% ± 2.1% |

| 90 minutes | 25.1% ± 12.0% |

This table presents the percentage of the unchanged radiolabeled analog, [¹¹C]MNPA, found in the plasma of research animals over time. nih.govsnmjournals.org

In Vivo Autoradiographic Studies in Animal Brain Sections

While direct in vivo autoradiographic studies specifically employing a radiolabeled form of this compound in animal brain sections are not extensively detailed in the currently available scientific literature, significant insights can be drawn from research on its parent compound, N-n-propylnorapomorphine (NPA). The structural similarity and the established high-affinity for dopamine D2 receptors by this compound suggest that its distribution pattern in the brain would closely mirror that of radiolabeled NPA.

Studies using [³H]N-n-propylnorapomorphine ([³H]NPA) have provided a clear map of dopamine receptor localization in the brains of various animal models, primarily rats and mice. These autoradiographic evaluations are crucial for visualizing the precise anatomical areas where dopaminergic agents exert their effects.

Detailed Research Findings from a Closely Related Compound ([³H]NPA)

In vivo autoradiographic studies with [³H]NPA have demonstrated a distinct and saturable accumulation of the radioligand in brain regions known to have a high density of dopamine receptors. Following intravenous administration in rats, a significant accumulation of radioactivity is observed in the striatum, nucleus accumbens, and olfactory tubercle. nih.gov This binding is specific to dopamine receptors, as it can be prevented by pretreatment with other dopamine agonists or antagonists. nih.gov

The distribution is not uniform, with the highest densities of binding sites found in these key areas of the basal ganglia. nih.govnih.gov For instance, within the caudate-putamen complex of the human brain, [³H]NPA binding is heterogeneous, showing punctate patterns and gradients, with the highest levels in the midbody of the caudate nucleus. nih.gov While this study was conducted on human postmortem tissue, it provides a valuable reference for the expected distribution in mammalian brains.

In mice, tail vein injections of [³H]NPA also resulted in a dose-dependent accumulation of radioactivity, with the highest levels in the striatum and olfactory tubercle, and minimal accumulation in the cerebellum, a region with a low density of dopamine receptors. nih.gov This differential distribution underscores the specificity of the ligand for dopaminergic pathways.

The following tables summarize the key findings from in vivo and autoradiographic studies of the related compound, [³H]N-n-propylnorapomorphine, which are anticipated to be comparable for this compound.

Table 1: Regional Distribution of [³H]N-n-propylnorapomorphine Binding in the Rat Brain

| Brain Region | Relative Binding Density | Reference |

| Striatum | High | nih.gov |

| Nucleus Accumbens | High | nih.gov |

| Olfactory Tubercle | High | nih.gov |

| Spinal Cord (Substantia Gelatinosa) | High | nih.gov |

| Other Grey Matter Areas | Moderate to Low | nih.gov |

| White Matter | Undetectable | nih.gov |

Table 2: Characteristics of [³H]N-n-propylnorapomorphine In Vivo Binding in Rodent Brain

| Parameter | Finding | Animal Model | Reference |

| Binding Specificity | Displaced by dopamine agonists and antagonists | Rat, Mouse | nih.govnih.gov |

| Saturation | Dose-dependent and saturable | Rat, Mouse | nih.govnih.gov |

| Stereospecificity | Displaced by (+)butaclamol | Mouse | nih.gov |

| Receptor Type | Primarily Dopamine D2 receptors | Rat, Mouse | nih.govnih.gov |

| Effect of Lesions | Enhanced accumulation after 6-OHDA lesions | Rat | nih.gov |

These findings from studies with [³H]NPA strongly suggest that in vivo autoradiography of radiolabeled this compound would reveal a high concentration of binding sites in the dopamine-rich regions of the brain. The exceptional potency and D2 selectivity of this compound indicate that it would be a highly effective tool for labeling these receptors, potentially offering even greater contrast and specificity than its parent compound. nih.gov The localization within areas like the striatum and nucleus accumbens is consistent with the compound's function as a potent dopamine D2 agonist. nih.govnih.gov

Advanced Research Applications in Neuroimaging: Positron Emission Tomography Pet

Development and Characterization of [¹⁸F]2-Fluoro-N-n-propylnorapomorphine Analogues (e.g., [¹⁸F]MCL-524) as PET Radioligands

The fluorine-18 (B77423) (¹⁸F) labeled dopamine (B1211576) D2/D3 receptor agonist, (R)-(−)-2-[¹⁸F]fluoroethoxy-N-n-propylnorapomorphine, also known as [¹⁸F]MCL-524, has emerged as a promising radioligand for PET studies. Its development was driven by the need for an ¹⁸F-labeled agonist with high affinity and selectivity for the high-affinity state of D2/D3 receptors, offering a longer half-life (approximately 110 minutes) compared to carbon-11 (B1219553) (¹¹C) labeled agonists (approximately 20 minutes). This extended half-life provides logistical advantages for clinical and preclinical research.

Preclinical evaluation of [¹⁸F]MCL-524 in cynomolgus monkeys has demonstrated its suitability for in vivo imaging of D2/D3 receptors. nih.govsnmjournals.orgsnmjournals.orgnih.govresearchgate.net In these studies, a total of 10 PET measurements were conducted on five cynomolgus monkeys. nih.govsnmjournals.orgnih.govresearchgate.net

A direct comparison with the ¹¹C-labeled agonist [¹¹C]MNPA revealed that [¹⁸F]MCL-524 provides a higher striatum-to-cerebellum ratio, indicating a better signal-to-noise ratio. nih.govsnmjournals.org The mean striatal nondisplaceable binding potential (BPND), a measure of receptor density, was found to be 2.0 for [¹⁸F]MCL-524, which was 1.5 times higher than that of [¹¹C]MNPA (1.4). nih.govsnmjournals.org

To confirm the specificity of [¹⁸F]MCL-524 binding to D2/D3 receptors, pretreatment studies were performed. Administration of the D2/D3 receptor antagonist raclopride (B1662589) resulted in a significant reduction of [¹⁸F]MCL-524 binding in the striatum by 89%. nih.govsnmjournals.org Furthermore, pretreatment with d-amphetamine, a dopamine-releasing agent, led to a 56% decrease in striatal [¹⁸F]MCL-524 binding, confirming its sensitivity to endogenous dopamine levels. nih.govsnmjournals.org These findings strongly suggest that [¹⁸F]MCL-524 binds specifically to D2/D3 receptors and is sensitive to the competition from endogenous dopamine, a key characteristic for an agonist radioligand. nih.govsnmjournals.org

While extensive studies have been conducted in non-human primates, research in rodents has also been crucial. Early in vitro studies in rat brain corpus striatum tissue highlighted the exceptional properties of the non-radioactive parent compound, this compound (2-F-NPA). These studies revealed its remarkably high affinity for the D2 receptor (Ki = 12 pM) and a very high selectivity for D2 over D1 receptors (57,500-fold). nih.gov In vivo, 2-F-NPA was found to be approximately 10 times more potent than its parent compound, N-n-propylnorapomorphine (NPA). nih.gov

More recent preclinical PET imaging in mice using other radiotracers has paved the way for future studies with [¹⁸F]MCL-524 in rodent models of neurological and psychiatric disorders. nih.gov For instance, studies using [¹⁸F]nifene in a transgenic mouse model of α-synucleinopathy have demonstrated the feasibility of PET to detect changes in nicotinic acetylcholine (B1216132) receptors. nih.gov

In the preclinical studies with [¹⁸F]MCL-524 in cynomolgus monkeys, a preliminary kinetic analysis was performed using a radiometabolite-corrected arterial input function. nih.govsnmjournals.orgnih.govresearchgate.net This analysis demonstrated that BPND values obtained with both one-tissue and two-tissue compartment models were comparable to those derived from the multilinear reference tissue model. nih.govsnmjournals.org The simplified reference tissue model (SRTM) is particularly advantageous as it does not require invasive arterial blood sampling, making it more suitable for clinical studies. nih.gov The good correlation between the full kinetic analysis and the SRTM further supports the utility of [¹⁸F]MCL-524 for robust quantification of D2/D3 receptor binding. nih.govsnmjournals.org

Table 1: Comparison of Striatal Binding Potential (BPND) of [¹⁸F]MCL-524 and [¹¹C]MNPA in Cynomolgus Monkeys

| Radioligand | Mean Striatal BPND | Ratio ([¹⁸F]MCL-524 / [¹¹C]MNPA) |

| [¹⁸F]MCL-524 | 2.0 | 1.5 |

| [¹¹C]MNPA | 1.4 |

Data sourced from Finnema et al., J Nucl Med, 2014. nih.govsnmjournals.org

Table 2: Effect of Pretreatment on Striatal [¹⁸F]MCL-524 Binding Potential (BPND) in Cynomolgus Monkeys

| Pretreatment | Striatal BPND | % Reduction from Baseline |

| Baseline | 2.0 | - |

| Raclopride (1.0 mg/kg) | 0.22 | 89% |

| D-amphetamine (1.0 mg/kg) | 0.88 | 56% |

Data sourced from Finnema et al., J Nucl Med, 2014. nih.govsnmjournals.org

Utilization of this compound and its Radiolabeled Derivatives for Probing Dopamine D2/D3 High-Affinity States In Vivo

A key advantage of agonist radioligands like [¹⁸F]MCL-524 is their ability to preferentially bind to the high-affinity state of the D2/D3 receptor. nih.govnih.govmdpi.com This high-affinity state is the functionally active conformation of the receptor that is coupled to G-proteins and initiates intracellular signaling. Antagonist radioligands, in contrast, bind to both high- and low-affinity states of the receptor without preference. nih.govnih.gov

The ability to selectively probe the high-affinity state of D2/D3 receptors with [¹⁸F]MCL-524 provides a unique window into the functional status of the dopamine system. nih.gov Changes in the proportion of receptors in the high-affinity state are thought to be relevant in various neuropsychiatric conditions, including schizophrenia and substance use disorders. Therefore, [¹⁸F]MCL-524 and similar agonist radiotracers are valuable tools for investigating the pathophysiology of these disorders and for assessing the effects of therapeutic interventions on dopamine receptor function. nih.govmdpi.com

Comparative PET Imaging with Antagonist Radioligands for Dopamine Receptors to Elucidate Receptor State Dynamics

Comparing PET data obtained with an agonist radioligand like [¹⁸F]MCL-524 to that obtained with an antagonist radioligand such as [¹¹C]raclopride in the same subjects can provide valuable insights into the dynamics of receptor states. nih.govsnmjournals.orgnih.gov

The preclinical studies in cynomolgus monkeys directly compared the binding of the agonist [¹⁸F]MCL-524 with the antagonist [¹¹C]raclopride. nih.govsnmjournals.org The marked reduction in [¹⁸F]MCL-524 binding after administration of raclopride confirmed that both ligands compete for the same binding sites. nih.gov However, the differential sensitivity to endogenous dopamine, as demonstrated by the d-amphetamine challenge, highlights the fundamental difference between these two classes of radioligands. nih.govsnmjournals.org While agonist binding is highly sensitive to fluctuations in synaptic dopamine levels, antagonist binding is less affected. This differential response can be exploited to study dopamine release and receptor state dynamics in various physiological and pathological conditions. nih.gov

Methodological Considerations in Preclinical PET Imaging (e.g., Effects of Anesthesia on Receptor Binding and Quantification)

A critical methodological consideration in preclinical PET imaging is the potential confounding effect of anesthesia on receptor binding and quantification. nih.gov Anesthetics can interact with various neurotransmitter systems, including the dopamine system, and can alter physiological parameters that may influence radiotracer kinetics. nih.govnih.gov

Studies in rodents have shown that different anesthetics can have varying effects on dopamine D1 receptor binding. For example, chloral (B1216628) hydrate (B1144303) and ketamine have been shown to significantly increase the binding potential of a D1 receptor ligand, while pentobarbital (B6593769) markedly decreases it. nih.gov These findings underscore the importance of performing PET studies in conscious animals whenever possible, or at least carefully considering the potential impact of the chosen anesthetic on the study outcomes. nih.govnih.gov While specific studies on the effect of anesthesia on [¹⁸F]MCL-524 binding are not yet available, the general findings from other dopamine receptor PET studies suggest that this is an important factor to control for in future preclinical research with this and other agonist radioligands. nih.gov

Future Research Directions and Unexplored Research Avenues

Exploration of Novel 2-Fluoro-N-n-propylnorapomorphine Analogs for Enhanced Receptor Selectivity or Functional Bias

The synthesis and evaluation of new analogs of this compound are a primary focus of current research. The primary objectives are to develop compounds with improved selectivity for specific dopamine (B1211576) receptor subtypes (e.g., D2 vs. D3) and to engineer ligands that exhibit "functional bias." nih.govnih.gov Functionally biased agonists preferentially activate specific downstream signaling pathways, which could lead to therapies with greater efficacy and fewer side effects. nih.gov

Key research activities in this area include:

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the chemical structure of the parent compound to understand how different functional groups influence receptor binding and activity. For instance, substitutions at the 2-position of the apomorphine (B128758) core have been shown to significantly impact D2 receptor affinity. nih.govcapes.gov.br

Development of Biased Ligands: There is a concerted effort to create apomorphine analogs that are biased towards either G-protein or β-arrestin signaling pathways. Shifting the balance of dopamine receptor signaling may offer new therapeutic strategies for conditions like Parkinson's disease, potentially reducing treatment-related complications such as dyskinesias. nih.gov

Enantiomeric Separation and Evaluation: Since the (R)-(-) and (S)-(+) enantiomers of apomorphine analogs can have different pharmacological properties, with the (S)-(+) isomer sometimes acting as an antagonist, chiral separation and individual evaluation of each enantiomer are crucial for developing effective and specific drugs. nih.govacs.org

Table 1: Dopamine Receptor Affinity of 2-Substituted N-n-propylnorapomorphine (NPA) Derivatives

| 2-Substituent | D2 Affinity (Ki, nM) |

|---|---|

| F | 0.012 |

| OH | > F |

| Br | > OH |

| OCH3 | > Br |

| H | > OCH3 |

| NH2 | ≥ H |

This table is adapted from research data to illustrate the rank order of D2 affinity. nih.gov

Integration of Advanced Computational Chemistry and Molecular Dynamics Simulations for Ligand-Receptor Interaction Modeling

Computational chemistry and molecular dynamics (MD) simulations are increasingly vital in drug discovery, offering atomic-level insights into how ligands like this compound interact with their receptor targets. mdpi.commdpi.com

Future research in this domain will likely involve:

Virtual Screening and Docking Studies: Computational models are used to predict the binding affinity and orientation of novel compounds at the dopamine receptor binding site. This allows for the rapid screening of large virtual libraries of molecules to identify promising candidates for synthesis. mdpi.com

Molecular Dynamics Simulations: MD simulations can model the dynamic movements of the ligand-receptor complex over time. cityu.edu.hk This provides a deeper understanding of the stability of the interaction and the conformational changes that lead to receptor activation.

Predictive Modeling: By combining computational data with experimental results, researchers aim to build robust predictive models that can accurately forecast the pharmacological properties of new analogs before they are synthesized, thus streamlining the drug development process.

Development of Orthogonal Analytical Techniques for High-Throughput In Vitro and In Vivo Quantification

The development of robust and sensitive analytical methods is essential for characterizing the pharmacokinetic and pharmacodynamic profiles of this compound and its analogs.

Future advancements in this area are expected to include:

High-Throughput Screening (HTS) Assays: The implementation of automated HTS platforms will enable the rapid evaluation of large numbers of new compounds for their binding affinity and functional activity at dopamine receptors.

Advanced Bioanalytical Methods: Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for accurately measuring the concentration of these compounds in biological samples, including blood and brain tissue. Continued improvements in the sensitivity of these methods will allow for more detailed pharmacokinetic analyses.

Use of Orthogonal Techniques: Employing multiple, distinct analytical methods to measure the same parameter provides a higher degree of confidence in the results. This approach helps to ensure the accuracy and reliability of the data generated in both preclinical and clinical studies.

Investigations into Endogenous Neurotransmitter Modulation using Agonist Radioligands and Advanced Imaging Paradigms

Radiolabeled versions of potent dopamine agonists, such as those incorporating positron-emitting isotopes like Carbon-11 (B1219553) ([¹¹C]) or Fluorine-18 (B77423) ([¹⁸F]), are invaluable tools for non-invasive in vivo imaging with Positron Emission Tomography (PET). nih.gov

Unexplored research avenues utilizing these advanced imaging techniques include:

Mapping High-Affinity D2 Receptors: Agonist radioligands like [¹¹C]-N-propyl-norapomorphine ([¹¹C]NPA) are used to visualize and quantify the high-affinity state of D2 receptors in the living brain. This is significant because the high-affinity state is believed to be the functionally active form of the receptor. nih.gov

Studying Neurotransmitter Dynamics: PET imaging with agonist radioligands can be used to measure changes in the levels of endogenous dopamine in the brain. This is achieved through competition studies, where an increase in dopamine release will displace the radioligand from the receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to produce 2-Fluoro-N-n-propylnorapomorphine, and what are the critical optimization steps?

- Answer : The synthesis involves a 13-step process starting from codeine. Key steps include:

- Conversion of codeine to N-benzylnorcodeine via demethylation and alkylation.

- Swern oxidation to generate a ketone intermediate.

- Acid-catalyzed rearrangement to N-benzylnormorphothebaine.

- Triflation at the 2-position and palladium-catalyzed amination with benzophenone imine.

- Balz–Schiemann reaction for fluorination, followed by hydrogenolysis and catechol deprotection using BBr₃ .

- Critical Optimization : Sequential base addition during amination and strict temperature control during fluorination to avoid byproducts.

Q. How does this compound exhibit selectivity for dopamine D2 receptors compared to other dopaminergic ligands?

- Answer : The compound’s fluorination at the 2-position enhances its affinity for the high-affinity state of D2 receptors. In vitro binding assays show a Ki value of 0.08 nM for D2 receptors, with >100-fold selectivity over D1 and serotonin receptors. The N-n-propyl group further stabilizes interactions with transmembrane helices 4 and 5 of the D2 receptor .

Advanced Research Questions

Q. What experimental design considerations are critical for PET imaging studies using this compound analogs?

- Answer : Key considerations include:

- Radiolabeling : Use of carbon-11 (¹¹C) for the N-propyl group to maintain agonist activity while enabling dynamic PET imaging .

- Kinetic Modeling : Employ the simplified reference tissue model (SRTM) with the cerebellum as a reference region to calculate binding potential (BPND) without arterial blood sampling. A 60-minute scan duration balances signal stability and practical feasibility .

- Validation : Cross-validate BPND values between indirect kinetic methods and SRTM to ensure consistency (r = 0.98 in human studies) .

Q. How can researchers resolve contradictions between in vitro binding data and in vivo PET imaging results for this compound?

- Answer : Discrepancies often arise from:

- Receptor State Differences : In vitro assays measure high-affinity states, while in vivo PET reflects both high- and low-affinity states modulated by endogenous dopamine.

- Methodological Adjustments : Use amphetamine challenges to deplete synaptic dopamine and isolate high-affinity binding in vivo. Compare pre- and post-challenge BPND values to quantify receptor occupancy .

- Data Normalization : Adjust for regional differences in cerebral blood flow using compartmental modeling with arterial input functions .

Q. What are the limitations of using this compound in non-human primate models, and how can they be mitigated?

- Answer : Limitations include:

- Species Variability : Non-human primates exhibit faster metabolism of the ligand, requiring shorter scan durations (45–50 minutes) to capture peak binding .

- Partial Volume Effects : Correct for signal spillover from adjacent regions (e.g., caudate to putamen) using MRI-based region-of-interest masking .

- Dose Optimization : Conduct tracer kinetic studies to determine the minimum effective dose (MED) that avoids receptor saturation while maintaining detectable signals .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies with this compound?

- Answer :

- Non-linear Regression : Fit data to a sigmoidal Emax model to estimate EC₅₀ and Hill coefficients.

- Correction for Non-specific Binding : Subtract cerebellar uptake (devoid of D2 receptors) from striatal signals .

- Multi-site Validation : Use mixed-effects models to account for variability across laboratories or imaging centers .

Q. How do structural modifications (e.g., fluorination, alkyl chain length) impact the compound’s pharmacokinetic profile?

- Answer :

- Fluorination : Increases metabolic stability by reducing hepatic CYP450-mediated oxidation.

- Alkyl Chain Length : The N-n-propyl group optimizes lipophilicity (logP ~2.1), balancing blood-brain barrier penetration and plasma protein binding. Shorter chains (e.g., methyl) reduce receptor affinity, while longer chains (e.g., butyl) increase non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.